molecular formula C7H7BF3KO B6304680 Potassium (3-hydroxy-4-methylphenyl)trifluoroborate CAS No. 2149596-13-2

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate

Cat. No.: B6304680
CAS No.: 2149596-13-2
M. Wt: 214.04 g/mol
InChI Key: KBGMQLXIBOAMHR-UHFFFAOYSA-N
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Description

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF3]−. It is a member of the organotrifluoroborate family, which are known for their stability and ease of handling. These compounds are often used in organic synthesis as alternatives to boronic acids, boronate esters, and organoboranes, particularly for Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate can be synthesized by reacting the corresponding boronic acid with potassium bifluoride. The reaction typically proceeds under mild conditions and results in the formation of the trifluoroborate salt . The general reaction is as follows:

RB(OH)2+K[HF2]K[RBF3]+H2OR-B(OH)_2 + K[HF_2] \rightarrow K[RBF_3] + H_2O R−B(OH)2​+K[HF2​]→K[RBF3​]+H2​O

where (R) represents the 3-hydroxy-4-methylphenyl group.

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product is stable and free from impurities. The use of automated systems and controlled environments helps in maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-hydroxy-4-methylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism by which potassium (3-hydroxy-4-methylphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The general mechanism involves the following steps:

Properties

IUPAC Name

potassium;trifluoro-(3-hydroxy-4-methylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c1-5-2-3-6(4-7(5)12)8(9,10)11;/h2-4,12H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGMQLXIBOAMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)C)O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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